N-(4-iodo-2-methylphenyl)-2-naphthamide
Description
N-(4-iodo-2-methylphenyl)-2-naphthamide is a halogenated aromatic amide featuring a 2-naphthamide group linked to a 4-iodo-2-methylphenyl substituent. The naphthyl moiety provides a rigid, planar aromatic structure, which may improve binding affinity in receptor-ligand interactions. This compound’s synthesis typically involves amide coupling between 2-naphthoyl chloride and 4-iodo-2-methylaniline, analogous to methods described for related naphthamide derivatives .
Properties
IUPAC Name |
N-(4-iodo-2-methylphenyl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14INO/c1-12-10-16(19)8-9-17(12)20-18(21)15-7-6-13-4-2-3-5-14(13)11-15/h2-11H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPRASMHFQOUCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs with Halogen and Methyl Substitutions
- N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide (): Structural Differences: Replaces iodine with chlorine and introduces an azo (-N=N-) group. Impact: The azo group confers chromophoric properties, making it suitable for dye applications. Molecular Weight: ~481.9 g/mol (vs. ~375.2 g/mol for the target compound).
N-(4-Iodo-2-methylphenyl)acetamide ():
- Structural Differences : Substitutes 2-naphthamide with acetamide.
- Impact : Reduced aromaticity and molecular weight (275.09 g/mol) lower lipophilicity (clogP ~2.1 vs. ~4.5 for the target compound), affecting membrane permeability.
2-Naphthamide Derivatives in Medicinal Chemistry
- URB866 [(S)-N-(2-oxo-3-oxetanyl)-2-naphthamide] (): Key Feature: Incorporates a β-lactone ring. Comparison: The lactone ring introduces instability at neutral/acidic pH (t1/2 < 1 hour), limiting oral bioavailability. In contrast, the target compound’s amide bond offers superior stability, making it more viable for systemic administration. Biological Activity: URB866 inhibits N-acylethanolamine-hydrolyzing acid amidase (NAAA) (IC50 = 160 nM), suggesting the naphthamide scaffold’s utility in enzyme targeting .
N-(cis-3-hydroxy-3-(2-oxoethyl)cyclobutyl)-2-naphthamide ():
- Key Feature : Cyclobutyl group with hydroxyl and ketone substituents.
- Impact : The cyclobutyl moiety imposes conformational constraints, enhancing selectivity for dopamine D3 receptors (Ki < 10 nM). The target compound’s iodine may similarly guide receptor selectivity via halogen bonding.
Dimeric and Polymeric Naphthamide Derivatives
- N,N’-...bis(2-naphthamide) (, Compound 6): Structure: Dimeric architecture with two 2-naphthamide groups. Application: Used in γ-AApeptides, which mimic natural peptides for antimicrobial applications. The dimeric form increases avidity in target binding, a property absent in the monomeric target compound.
Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Weight (g/mol) | Halogen | Key Functional Groups | clogP* | Stability |
|---|---|---|---|---|---|
| Target Compound | ~375.2 | Iodo | 2-Naphthamide, Methyl | ~4.5 | High (amide bond) |
| N-(4-Chloro-2-methylphenyl) | ~481.9 | Chloro | Azo, Carboxamide | ~5.2 | Moderate (azo cleavage) |
| URB866 | ~285.3 | None | β-Lactone, 2-Naphthamide | ~2.8 | Low (lactone hydrolysis) |
| N-(4-Iodo-2-methylphenyl)acetamide | 275.09 | Iodo | Acetamide, Methyl | ~2.1 | High |
*clogP estimated using fragment-based methods.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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